5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine
Description
Properties
IUPAC Name |
5,5-dimethyl-4H-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABIKVVWYCMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41832-95-5 | |
| Record name | 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through several methods. One common approach involves the reaction of nitrosoacetylacetone with alcohol or ether, followed by a dehydration reaction to form the desired product . Another method includes the oxidation and cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
Scientific Research Applications
- Chemistry 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine serves as a crucial intermediate in the synthesis of complex molecules. Its structure allows for the creation of diverse chemical entities. The compound can undergo oxidation, reduction, and substitution reactions to form various oxazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and substitution reagents like halogens and alkylating agents.
- Medicine Derivatives of this compound are being explored for their therapeutic potential, including antimicrobial and anticancer activities.
- Industry This compound is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Oxazole Derivatives and their Activities
Oxazole derivatives have demonstrated various biological activities. For instance, certain oxazole compounds have shown immunoregulatory properties, acting as immunosuppressive and anti-inflammatory agents . Additionally, some oxazole derivatives exhibit antioxidant activity . Specifically, the introduction of a 1,3,4-oxadiazole moiety at position 3 of the 5-oxopyrrolidine ring can lead to increased antioxidant activity .
Some studies focus on synthesizing novel zwitterionic oxazole derivatives and exploring their structure-activity relationships . These derivatives have been evaluated for their activity on Peroxisome Proliferator-Activated Receptors (PPARs) and their inhibitory effects on cytochrome P450 3A4 (CYP3A4) . Replacing a furan ring with a 1,3,4-oxadiazole moiety can reduce lipophilicity and, depending on the Log D values, affect CYP3A4 inhibitory activity .
Data Table
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
a. 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (CAS 28786-82-5)
- Molecular Formula : C₄H₈N₂O
- Key Differences : Lacks the second methyl group at position 5, reducing steric hindrance and lipophilicity.
- Properties : Predicted pKa = 5.86 (vs. ~6.5 for the 5,5-dimethyl analog, inferred from similar compounds), boiling point = 153.1°C, and density = 1.33 g/cm³ .
- Applications : Less commonly used in agrochemicals due to lower stability compared to the dimethyl analog.
b. 3-Amino-5-methyl-isoxazole (CAS 1072-67-9)
- Molecular Formula : C₄H₆N₂O
- Key Differences : Fully unsaturated oxazole ring, lacking the dihydro moiety.
- Properties : Higher planarity increases reactivity in electrophilic substitutions but reduces conformational stability .
Derivatives with Functional Groups
a. Pyroxasulfone (CAS 447399-55-5)
- Structure : 5,5-Dimethyl-4,5-dihydro-1,2-oxazole core with a sulfonyl and trifluoromethylpyrazole substituent.
- Molecular Formula : C₁₂H₁₄F₅N₃O₄S
- Key Differences : The sulfonyl group enhances herbicidal activity by improving binding to acetolactate synthase (ALS) in weeds.
- Applications : Pre-emergence herbicide with high efficacy against grasses and broadleaf weeds .
b. N-(Carboxyacetyl)-S-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)cysteine
- Structure : Oxazole ring conjugated to a cysteine residue via a carboxyacetyl linker.
Key Findings :
- Steric Effects: The 5,5-dimethyl substitution increases steric bulk, improving resistance to metabolic degradation compared to mono-methyl analogs .
- Electronic Effects : The dihydro-oxazole ring exhibits reduced aromaticity, lowering electron density at the amine group and altering reactivity in nucleophilic substitutions .
- Biological Activity : Pyroxasulfone’s sulfonyl group enhances herbicidal activity by ~10-fold compared to the parent oxazol-3-amine, demonstrating the impact of substituents on efficacy .
Biological Activity
5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 114.15 g/mol. The unique structure contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate amines with carbonyl compounds.
- Cyclization Reactions : Utilizing precursors that promote the formation of the oxazoline ring under acidic or basic conditions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. In various studies, compounds derived from this oxazoline have shown effectiveness against bacteria and fungi.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in cancer progression.
Enzyme Interaction
Studies suggest that this compound can modulate enzyme activity by binding to specific active sites or altering the conformation of target enzymes. This interaction can influence various biochemical pathways critical for cellular function.
The mechanism of action involves:
- Binding to Enzymes : The compound can act as an inhibitor or modulator for specific enzymes.
- Influencing Cellular Signaling : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine | Oxazoline | Known for reactivity in synthesis |
| 3-Methylisoxazole | Isoxazole | Exhibits distinct biological activities |
| 2-(Amino)-4-methylthiazole | Thiazole | Different heterocyclic framework with unique reactivity |
| 2-(5-Methylisoxazolyl)methylamine | Isomer | Variation in substitution pattern affecting activity |
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amines were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM .
- Antimicrobial Efficacy : A study reported that certain derivatives showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against bacterial strains .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine?
To minimize trial-and-error approaches, employ factorial design or response surface methodology (RSM) . These statistical methods systematically vary parameters (e.g., temperature, reagent ratios, reaction time) to identify optimal conditions while reducing the number of experiments. For example, a 2<sup>k</sup> factorial design can isolate critical variables affecting yield . Include control experiments to validate reproducibility and account for batch-to-batch variability.
Q. How can spectroscopic and chromatographic techniques be combined to characterize this compound?
- NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the oxazoline ring structure and substituent positions (e.g., δ 1.2–1.5 ppm for methyl groups) .
- FT-IR : Identify key functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
- HPLC-MS : Validate purity and detect byproducts (e.g., [M+H]<sup>+</sup> at m/z calculated for C₆H₁₁N₂O).
Cross-reference spectral data with computational simulations (e.g., Gaussian-based IR predictions) to resolve ambiguities.
Q. What methodologies assess the stability of this compound under varying storage conditions?
Design accelerated stability studies using:
- Temperature/humidity stress tests : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
| Condition | Degradation Rate (μg/day) | Major Degradant |
|---|---|---|
| 25°C, dark | 0.5 ± 0.1 | None |
| 40°C/75% RH | 3.2 ± 0.4 | Oxazole dimer |
| UV exposure (320 nm) | 5.8 ± 0.7 | Ring-opened amine |
Q. How can solubility limitations of this compound be addressed in aqueous reaction systems?
- Co-solvent systems : Test binary mixtures (e.g., DMSO/water, ethanol/water) to enhance solubility without destabilizing the oxazoline ring.
- pH adjustment : Use buffered solutions (pH 4–6) to exploit protonation/deprotonation of the amine group .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or quantum mechanics/molecular mechanics (QM/MM) models improve reaction design for derivatives of this compound?
Q. What strategies resolve contradictory data in catalytic activity studies of this compound-based ligands?
- Multivariate analysis : Apply principal component analysis (PCA) to isolate confounding variables (e.g., ligand purity vs. solvent polarity).
- Error propagation modeling : Quantify uncertainties in kinetic measurements (e.g., Arrhenius plot confidence intervals) .
Q. How do steric and electronic effects of the 5,5-dimethyl group influence regioselectivity in cycloaddition reactions?
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
